REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[C:14]([O:29][CH2:30][CH2:31]Br)=[C:15]([C:20]2([CH3:28])[O:25]CC(C)(C)CO2)[CH:16]=[C:17]([Cl:19])[CH:18]=1>O1CCCC1.O>[C:20]([C:15]1[C:14]2[O:29][CH2:30][CH2:31][C:13]=2[CH:18]=[C:17]([Cl:19])[CH:16]=1)(=[O:25])[CH3:28]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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4.7 mL
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Type
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reactant
|
Smiles
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CCCCCC
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Name
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2-[3-bromo-2-(2-bromoethoxy)-5-chlorophenyl]-2,5,5-trimethyl-1,3-dioxane
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C(=C(C=C(C1)Cl)C1(OCC(CO1)(C)C)C)OCCBr
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
|
the whole was stirred for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The whole was stirred under ice cooling for 1 hour and at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL)
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Type
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WASH
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Details
|
The organic layer was washed with saturated aqueous ammonium chloride solution (50 mL), saturated aqueous sodium hydrogen carbonate solution (50 mL), and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo and tetrahydrofuran (30 mL), methanol (5 mL) and 1N aqueous hydrogen chloride solution (30 mL)
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Type
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ADDITION
|
Details
|
were added to the residue
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Type
|
STIRRING
|
Details
|
the whole was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
FILTRATION
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Details
|
the obtained solid was filtered off with hexane (10 mL)
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Reaction Time |
1.5 h |
Name
|
|
Type
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product
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Smiles
|
C(C)(=O)C1=CC(=CC=2CCOC21)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |